(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt
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Overview
Description
The compound “(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt” is related to the preparation of pharmaceutical active ingredients, particularly vortioxetine . Vortioxetine is a compound with the international non-proprietary name (INN) and the chemical nomenclature l- [2- (2,4-dimethyl-phenylsulfanyl)-phenyl]-piperazine .
Synthesis Analysis
The synthesis of this compound involves an improved process for the preparation of pharmaceutical active ingredients . .Molecular Structure Analysis
The molecular structure of this compound is complex and requires advanced techniques for analysis. The crystal structure of a similar compound, DL-Mandelate Salt of Carvedilol, was characterized by X-ray single-crystal diffraction . This revealed salt formation by transfer of an acidic proton from the COOH group of MA to the aliphatic (acyclic) secondary amino NH group of CVD .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve multiple steps. For example, the reaction mechanism of the mandelate anion racemization catalyzed by mandelate racemase enzyme has been studied using QM/MM molecular dynamics free energy .properties
IUPAC Name |
2-hydroxy-2-phenylacetic acid;(3R,4R)-6-methoxy-3-(propylamino)-3,4-dihydro-2H-chromen-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.C8H8O3/c1-3-6-14-11-8-17-12-5-4-9(16-2)7-10(12)13(11)15;9-7(8(10)11)6-4-2-1-3-5-6/h4-5,7,11,13-15H,3,6,8H2,1-2H3;1-5,7,9H,(H,10,11)/t11-,13-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUDDTZDNFTZOZ-LOCPCMAASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1COC2=C(C1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN[C@@H]1COC2=C([C@H]1O)C=C(C=C2)OC.C1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-(3R,4R)-3-(Propylamino)-6-methoxy-1-benzopyran-4-OL mandelate salt |
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